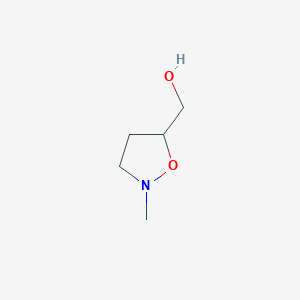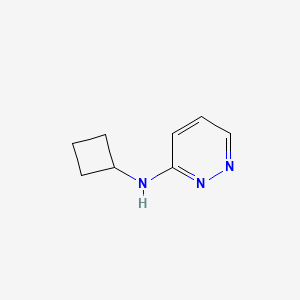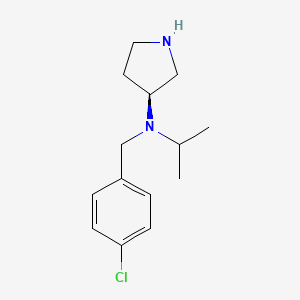
6-(4-Nitrophenyl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidinone core substituted with hydroxynaphthyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 6-hydroxynaphthalene-2-carbaldehyde with 4-nitrobenzaldehyde in the presence of a suitable base, followed by cyclization with guanidine to form the pyrimidinone ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of 2-(6-oxonaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one.
Reduction: Formation of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-aminophenyl)pyrimidin-4(1H)-one.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one depends on its specific application:
Pharmacological Effects: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Fluorescent Probes: The compound’s fluorescence properties can be exploited to monitor biological processes or detect specific biomolecules.
Material Science: Its electronic properties can be harnessed in the design of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one: Lacks the nitro group, which may affect its reactivity and applications.
2-(6-Hydroxynaphthalen-2-yl)-6-(4-methylphenyl)pyrimidin-4(1H)-one: Contains a methyl group instead of a nitro group, potentially altering its chemical and physical properties.
Uniqueness
2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one is unique due to the presence of both hydroxynaphthyl and nitrophenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from its analogs.
Properties
CAS No. |
651720-53-5 |
|---|---|
Molecular Formula |
C20H13N3O4 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
2-(6-hydroxynaphthalen-2-yl)-4-(4-nitrophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H13N3O4/c24-17-8-5-13-9-15(2-1-14(13)10-17)20-21-18(11-19(25)22-20)12-3-6-16(7-4-12)23(26)27/h1-11,24H,(H,21,22,25) |
InChI Key |
CVEQWXFZUCIQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=N2)C3=CC4=C(C=C3)C=C(C=C4)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916677.png)
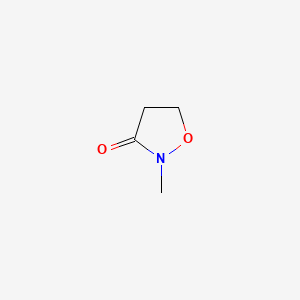
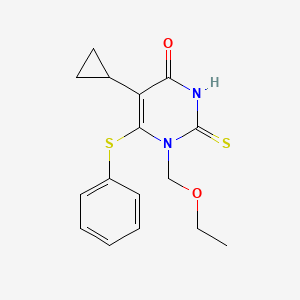
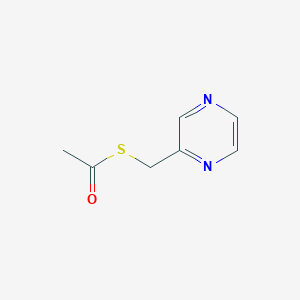
![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)
![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)

